molecular formula C31H27ClN4O2S B2932162 6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215753-54-0

6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2932162
CAS RN: 1215753-54-0
M. Wt: 555.09
InChI Key: KSYOJBDDRQZOBW-UHFFFAOYSA-N
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Description

2-Phenyl-quinoline-4-carboxylic acid derivatives are a group of compounds that have been studied for their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors . These compounds have shown activity against CETP, with some displaying significant inhibitory rates .


Synthesis Analysis

The synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4-quinolinecarbohydrazide, a related compound, has a molecular formula of C16H13N3O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Doebner reaction, amidation, reduction, acylation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-Phenyl-4-quinolinecarbohydrazide has a molecular weight of 263.294 Da .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Research on related compounds, such as orexin receptor antagonists like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has provided insights into their metabolic pathways and pharmacokinetics. For instance, SB-649868 is extensively metabolized, with its elimination occurring principally via the feces, highlighting the importance of understanding the metabolic and excretion pathways of similar compounds (Renzulli et al., 2011).

Potential Therapeutic Uses

The investigation into related compounds also sheds light on potential therapeutic applications. For example, sapropterin dihydrochloride, a synthetic form of 6R-tetrahydrobiopterin (BH4), is used for treating phenylketonuria (PKU), indicating that similar compounds could have therapeutic applications in metabolic disorders or other conditions (Keil et al., 2013).

Environmental and Health Exposure

Research on exposure to environmental chemicals, including pyrethroid and organophosphate pesticides, emphasizes the need to understand the exposure pathways and health impacts of chemicals, including potential novel compounds. This highlights the relevance of assessing the safety profiles of new compounds, their environmental persistence, and potential exposure risks (Bravo et al., 2019).

Mechanism of Action

These compounds have been studied for their potential as inhibitors of histone deacetylases (HDACs), which are a group of enzymes that remove acetyl groups from histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .

Future Directions

The future directions of research on these compounds could involve further optimization of their potency against CETP and HDACs, as well as exploration of their potential as therapeutic agents for various diseases .

properties

IUPAC Name

6-benzyl-2-[(2-phenylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O2S.ClH/c32-29(36)28-23-15-16-35(18-20-9-3-1-4-10-20)19-27(23)38-31(28)34-30(37)24-17-26(21-11-5-2-6-12-21)33-25-14-8-7-13-22(24)25;/h1-14,17H,15-16,18-19H2,(H2,32,36)(H,34,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYOJBDDRQZOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)N)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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